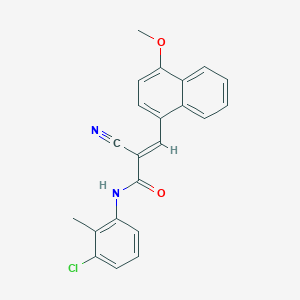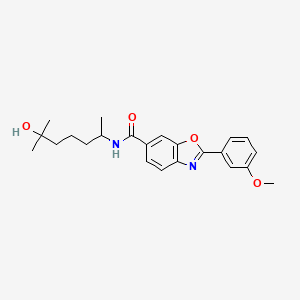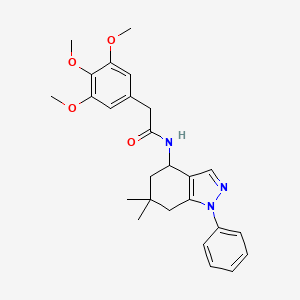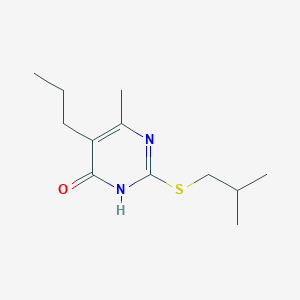
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a cyano group, a chloro-substituted phenyl ring, and a methoxynaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts such as sodium cyanide or potassium cyanide.
Substitution on the Phenyl Ring: The chloro and methyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Attachment of the Methoxynaphthalene Moiety: The final step involves the coupling of the methoxynaphthalene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide, sodium hydrosulfide, or primary amines under basic conditions.
Major Products
Oxidation: Products include aldehydes, carboxylic acids, and ketones.
Reduction: Products include primary amines, secondary amines, and alcohols.
Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Biochemical Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industry
Materials Science: The compound’s unique structure may impart desirable properties to materials, such as improved thermal stability or electronic characteristics, making it useful in the development of advanced materials and coatings.
作用機序
The mechanism by which (2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The cyano group and the methoxynaphthalene moiety are likely key functional groups involved in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide: can be compared with other cyano-substituted enamides and naphthalene derivatives.
N-(3-chloro-2-methylphenyl)-2-cyano-3-phenylprop-2-enamide: Lacks the methoxynaphthalene moiety, which may result in different biological activity and chemical properties.
(2E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-hydroxynaphthalen-1-yl)prop-2-enamide: The hydroxyl group may alter the compound’s reactivity and interactions with biological targets.
Uniqueness
The presence of the methoxynaphthalene moiety in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research and development.
特性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-methoxynaphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-14-19(23)8-5-9-20(14)25-22(26)16(13-24)12-15-10-11-21(27-2)18-7-4-3-6-17(15)18/h3-12H,1-2H3,(H,25,26)/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRHYMWHJRQV-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=C(C3=CC=CC=C23)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=C(C3=CC=CC=C23)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6079238.png)
![N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide](/img/structure/B6079245.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6079250.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6079267.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)


![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(tetrahydro-2-furanylmethyl)nicotinamide](/img/structure/B6079284.png)

![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
![Ethyl (5Z)-2-[(4-methoxyphenyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B6079321.png)
![2-(1,3-THIAZOL-4-YL)-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE](/img/structure/B6079325.png)
![N-(2,6-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-hydroxy-5-methyl-6-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B6079331.png)
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
